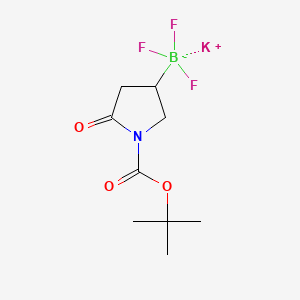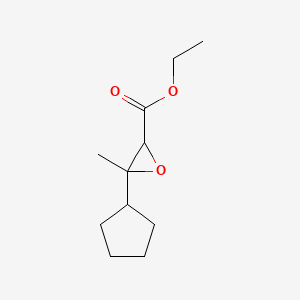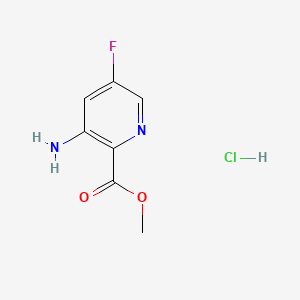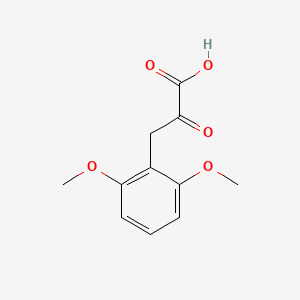
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a keto group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving keto acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its reactivity and binding affinity to biological targets. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxyphenylboronic acid: Shares the 2,6-dimethoxyphenyl moiety but differs in its functional groups.
Uniqueness
3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry and related fields.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YPQJUBWFMDIBMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
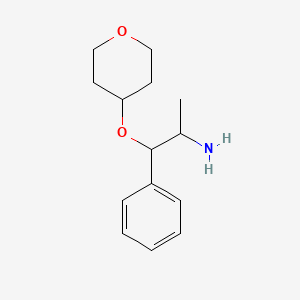

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)


